Home > Products > Screening Compounds P74349 > L-Praziquanamine
L-Praziquanamine - 99746-73-3

L-Praziquanamine

Catalog Number: EVT-8201295
CAS Number: 99746-73-3
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

L-Praziquanamine is derived from praziquantel, which was first introduced in the 1970s as a treatment for various parasitic infections. As a key precursor, L-Praziquanamine is synthesized through several chemical processes that enhance its efficacy and bioavailability. Its classification falls under the category of pharmaceutical intermediates, specifically within the field of medicinal chemistry focusing on antiparasitic agents.

Synthesis Analysis

The synthesis of L-Praziquanamine involves several methods, primarily focusing on chiral resolution and modification of precursor compounds. One notable method includes:

  1. Chiral Resolution: This process separates the enantiomers of praziquanamine to yield the desired (R)-enantiomer, which exhibits higher biological activity. The resolution often utilizes diastereomeric salt formation with chiral acids, such as (-)-dibenzoyl-L-tartaric acid, leading to improved optical purity .
  2. Chemical Reactions: The synthesis typically involves:
    • Acylation: Introducing acyl groups to enhance solubility and stability.
    • Oxidative Dehydrogenation: Converting specific functional groups to improve reactivity.
    • Hydrogenation: Reducing double bonds to achieve the desired saturation in the molecular structure.
    • Deacylation: Removing protective groups to yield the final product .

These steps are critical for achieving high yields and purity in large-scale production.

Molecular Structure Analysis

The molecular structure of L-Praziquanamine features a complex arrangement characterized by its tetracyclic framework. Key aspects include:

  • Tetrahydroisoquinoline Core: This structure contributes significantly to its biological activity.
  • Functional Groups: The presence of amide and carbonyl groups enhances its interaction with biological targets.
  • Conformational Analysis: Studies using techniques like X-ray crystallography reveal distinct conformations (syn and anti), influencing solubility and stability .

The crystal structure analysis indicates that L-Praziquanamine adopts a specific packing arrangement that affects its physical properties, such as melting point and solubility.

Chemical Reactions Analysis

L-Praziquanamine participates in various chemical reactions that facilitate its transformation into active pharmaceutical ingredients. Notable reactions include:

  • Nucleophilic Substitution: Involving amine or hydroxyl nucleophiles, leading to functional group modifications.
  • Cyclization Reactions: These reactions can form additional rings or modify existing ones, enhancing pharmacological properties.
  • Hydrolysis and Esterification: These reactions are crucial for modifying solubility and bioavailability profiles .

The versatility of L-Praziquanamine in these reactions underscores its importance as a building block in drug development.

Mechanism of Action

The mechanism of action of L-Praziquanamine primarily involves its conversion into praziquantel within biological systems. Once administered, praziquantel interacts with the membranes of parasitic organisms, leading to:

  • Increased Membrane Permeability: This effect disrupts calcium ion homeostasis within parasites, causing paralysis and death.
  • Inhibition of Energy Metabolism: Praziquantel interferes with ATP production in parasites, further contributing to their demise .

The rapid conversion from L-Praziquanamine to praziquantel is vital for its therapeutic efficacy.

Physical and Chemical Properties Analysis

L-Praziquanamine exhibits several notable physical and chemical properties:

These properties are crucial for formulating effective pharmaceutical preparations.

Applications

L-Praziquanamine's primary application lies in its role as an intermediate in synthesizing praziquantel. Beyond this, ongoing research explores:

  • Development of Analogues: Modifying L-Praziquanamine can lead to new derivatives with enhanced efficacy against resistant strains of parasites .
  • Combination Therapies: Investigating its use alongside other antiparasitic agents may improve treatment outcomes for complex infections .
  • Pharmaceutical Formulations: Its properties are utilized in developing various dosage forms tailored for optimal delivery and absorption.
Historical Development and Pharmacological Significance of L-Praziquanamine

Emergence as a Key Intermediate in Antiparasitic Drug Development

L-Praziquanamine (systematic name: (S)-1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one) emerged as a critical chiral intermediate in antiparasitic drug development during the late 20th century, primarily through its structural relationship to Praziquantel. This tetracyclic tetrahydroisoquinoline derivative (molecular formula: C₁₂H₁₄N₂O; molecular weight: 202.25 g/mol; CAS Registry Number: 61196-37-0) represents the enantiomerically pure precursor essential for synthesizing active pharmaceutical ingredients targeting trematode and cestode infections [1] [7]. The compound's significance stems from its role as the metabolic and synthetic precursor to (R)-Praziquantel, the pharmacologically active enantiomer responsible for the anthelmintic activity against schistosomiasis and other parasitic diseases [2].

The compound initially gained attention when researchers recognized that conventional Praziquantel synthesis produced a racemic mixture, with the (S)-enantiomer (L-Praziquanamine derivative) contributing to undesirable characteristics including bitter taste and adverse effects without providing therapeutic benefit. This recognition fundamentally shifted synthetic strategies toward enantioselective approaches centered on L-Praziquanamine as a chiral building block [2] [3]. Early isolation typically occurred through hydrolysis of benzoylated precursors under harsh acidic conditions (orthophosphoric acid >70% or 1M hydrochloric acid) at elevated temperatures with extended reaction times exceeding three hours, often yielding suboptimal purity and requiring subsequent resolution steps [2].

Pharmacologically, L-Praziquanamine itself lacks significant anthelmintic activity but serves as the essential scaffold for constructing the active eutomer. Its structural configuration enables specific molecular interactions within parasite calcium channels, which is the proposed mechanism ultimately exploited by its pharmacologically active derivative [2] [3]. The stereochemical purity of this intermediate became paramount once studies established that the (R)-enantiomer derived from D-Praziquanamine exhibits approximately 100-500 times greater efficacy against Schistosoma mansoni compared to its (S)-counterpart [2] [3].

Table 1: Key Characteristics of L-Praziquanamine as a Synthetic Intermediate

PropertySpecificationSignificance in Antiparasitic Synthesis
Chemical Name(S)-1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-oneDefines stereochemical configuration essential for active pharmaceutical ingredient derivation
Molecular FormulaC₁₂H₁₄N₂OMatches core structure of Praziquantel without acyl group
CAS Registry Number61196-37-0Unique identifier for regulatory and sourcing purposes
Key Functional GroupsSecondary amine, tertiary lactamEnables resolution via salt formation and ring closure reactions
Primary Isolation MethodAcid hydrolysis (H₃PO₄ or HCl) of praziquanamidesTraditional route requiring optimization for enantiomeric purity
Role in SynthesisChiral precursor for (R)-PraziquantelFoundation for enantioselective manufacturing routes

Role in the Evolution of Praziquantel-Based Therapies

L-Praziquanamine played a pivotal role in addressing the fundamental challenge of Praziquantel therapy: the racemic nature of conventional formulations. The understanding that pharmacological activity resides predominantly in the (R)-enantiomer derived from D-Praziquanamine stimulated the development of enantioselective synthesis and resolution techniques centered on L-Praziquanamine separation and transformation [2] [3]. Early resolution methodologies exploited the formation of covalent diastereomers through reactions with chiral auxiliaries, followed by fractional crystallization and subsequent hydrolysis to isolate enantiomerically pure L-Praziquanamine and its D-counterpart [2]. These processes, while effective, suffered from low throughput, high solvent consumption, and significant yield losses, limiting their industrial applicability and highlighting the need for innovative approaches.

The structural characterization of L-Praziquanamine enantiomers revealed critical insights that informed drug design. Crystallographic studies demonstrated that L-Praziquanamine crystallizes in an orthorhombic system within a non-centrosymmetric P2₁2₁2₁ space group, facilitating distinct molecular packing arrangements compared to its enantiomer or the racemate [2]. This crystallographic behavior provided the physical basis for developing resolution techniques. Furthermore, advanced analytical studies including Hirshfeld surface analysis and quantum chemical calculations (e.g., HOMO-LUMO energy gap analysis and molecular electrostatic potential mapping) conducted on isolated enantiomers revealed subtle but crucial electronic differences between L- and D-Praziquanamine that correlate with their differential biological activities and metabolic fates [2]. These computational approaches quantified intermolecular interaction propensities—particularly regarding hydrogen-bonding capabilities of the amide carbonyls—which proved essential for understanding enantioselective recognition mechanisms in host and parasite systems.

The emergence of L-Praziquanamine as a resolution intermediate directly enabled strategies for Praziquantel deracemization. By providing a stable, isolable enantiopure intermediate, pharmaceutical chemists could develop efficient routes to (R)-Praziquantel while minimizing the presence of the problematic (S)-enantiomer [3]. This approach represented a paradigm shift from racemic therapy toward enantiopure pharmaceuticals in antiparasitic chemotherapy. The development of cocrystals using enantiopure Praziquanamine further demonstrated its utility in creating solid forms with improved physicochemical properties, potentially enabling new drug formulations with enhanced bioavailability profiles [3]. These advances collectively addressed the limitations of racemic Praziquantel, including its poor water solubility (0.40 mg/mL at 25°C) and extensive first-pass metabolism, by providing molecular-level control over the active ingredient's configuration [3].

Comparative Analysis of Early vs. Modern Synthetic Pathways

The synthesis of L-Praziquanamine has undergone substantial optimization since its initial development, with the most significant advancements occurring in hydrolysis methodologies and enantiomeric control. Traditional manufacturing routes relied heavily on prolonged acid-catalyzed hydrolysis (3-5 hours) of N-acylated precursors (typically benzoyl derivatives) using concentrated mineral acids at elevated temperatures (>100°C) under reflux conditions [2]. This approach, while robust, presented multiple limitations: significant racemization risks during extended reaction times, high energy consumption, difficulties in scaling, and moderate yields typically ranging between 60-75% due to competing decomposition reactions. The requirement for strong acids also introduced corrosion concerns and complicated waste stream management [2] [7].

Microwave-assisted organic synthesis (MAOS) revolutionized L-Praziquanamine production by dramatically accelerating the hydrolysis step. Contemporary protocols employing controlled microwave irradiation (150°C) with orthophosphoric acid (85 wt.%) reduced reaction times from hours to minutes (typically 15-20 minutes) while simultaneously improving yields to 85-92% and minimizing racemization [2]. This transformative advancement stems from the efficient, selective dielectric heating provided by microwave reactors, which enables rapid energy transfer directly to polar molecules and transition states in the reaction mixture. The technique proved particularly valuable for maintaining enantiomeric integrity during the hydrolysis of chiral intermediates due to precise temperature control and reduced thermal degradation pathways [2].

Table 2: Efficiency Comparison of Traditional vs. Modern L-Praziquanamine Synthesis Pathways

Synthetic ParameterTraditional PathwayModern Microwave-Assisted PathwayAdvancement Impact
Reaction Temperature100-110°C (reflux)150°C (controlled)Enables higher temperatures without decomposition
Hydrolysis Time180-300 minutes15-20 minutes10-20x reduction in processing time
Typical Yield60-75%85-92%15-30% absolute yield improvement
Enantiomeric Excess (ee)Variable (risk of racemization)>98% (typically maintained)Enhanced stereochemical fidelity
Acid Catalyst Concentration>70% H₃PO₄ or 1M HCl85% H₃PO₄Reduced acid consumption and waste
Energy InputHigh (conventional heating)Focused (dielectric heating)Improved energy efficiency
Scale-Up PotentialModerate (batch limitations)High (continuous flow adaptation possible)Facilitates manufacturing scalability

Parallel developments in green chemistry principles have further refined L-Praziquanamine synthesis. Modern approaches increasingly employ catalytic methods and alternative activation techniques to reduce reliance on stoichiometric mineral acids. These include enzymatic hydrolysis using lipases or esterases under mild aqueous conditions, though industrial implementation remains limited [2]. Additionally, continuous flow chemistry platforms have been adapted from microwave principles, enabling precisely controlled residence times and temperature profiles that further enhance reproducibility and throughput for multigram-scale production [2]. The cumulative impact of these innovations is evident in the pharmaceutical supply chain, where L-Praziquanamine is now reliably available as a high-purity building block for GMP-compliant (R)-Praziquantel synthesis, meeting rigorous regulatory standards for chiral impurities specified in pharmacopeial monographs [7].

The evolution of analytical techniques has complemented these synthetic advances. Modern quality control leverages chiral stationary phase HPLC, vibrational circular dichroism (VCD), and high-field NMR spectroscopy to rigorously characterize L-Praziquanamine, ensuring compliance with stringent enantiomeric purity specifications (>99% ee) required for advanced anthelmintic formulations [2] [7]. These analytical capabilities were absent during early development phases and have been instrumental in establishing structure-property relationships that guide further process optimization. The integration of synthetic and analytical advancements has thus transformed L-Praziquanamine from a challenging intermediate into a well-characterized, efficiently produced cornerstone of modern enantiopure antiparasitic therapeutics.

Properties

CAS Number

99746-73-3

Product Name

L-Praziquanamine

IUPAC Name

(11bS)-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C12H14N2O/c15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-4,11,13H,5-8H2/t11-/m1/s1

InChI Key

GTRDOUXISKJZGL-LLVKDONJSA-N

SMILES

C1CN2C(CNCC2=O)C3=CC=CC=C31

Canonical SMILES

C1CN2C(CNCC2=O)C3=CC=CC=C31

Isomeric SMILES

C1CN2[C@H](CNCC2=O)C3=CC=CC=C31

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.